molecular formula C10H10N4O5 B119064 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone CAS No. 2256-00-0

2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone

Cat. No.: B119064
CAS No.: 2256-00-0
M. Wt: 266.21 g/mol
InChI Key: CMMZDRNKABQCMK-WDZFZDKYSA-N
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Description

2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone (C₁₀H₁₀N₄O₅; MW 266.21) is a hydrazone derivative formed by the reaction of 3-oxo-2-butanone with 2,4-dinitrophenylhydrazine (DNPH). Its IUPAC InChIKey is CMMZDRNKABQCMK-UHFFFAOYSA-N . The compound is characterized by a yellow crystalline precipitate when synthesized under heated conditions in a water bath . Key physicochemical properties include a calculated enthalpy of formation (ΔfH°gas) of -44.34 kJ/mol, logPₒcₜ/waₜ of 1.880, and a boiling point estimation of 949.12 K . It is analyzed via gas chromatography using OV-3 columns, with retention indices linked to molecular structure .

Properties

CAS No.

2256-00-0

Molecular Formula

C10H10N4O5

Molecular Weight

266.21 g/mol

IUPAC Name

(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-one

InChI

InChI=1S/C10H10N4O5/c1-6(7(2)15)11-12-9-4-3-8(13(16)17)5-10(9)14(18)19/h3-5,12H,1-2H3/b11-6-

InChI Key

CMMZDRNKABQCMK-WDZFZDKYSA-N

SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)C

Isomeric SMILES

C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=O)C

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)C

Synonyms

2-[2-(2,4-Dinitrophenyl)hydrazone] 2,3-Butanedione;  Mono[(2,4-dinitrophenyl)_x000B_hydrazone] 2,3-Butanedione; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone typically involves the reaction of 2-butanone with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as a catalyst. The reaction proceeds as follows:

2-Butanone+2,4-DinitrophenylhydrazineThis compound+Water\text{2-Butanone} + \text{2,4-Dinitrophenylhydrazine} \rightarrow \text{this compound} + \text{Water} 2-Butanone+2,4-Dinitrophenylhydrazine→this compound+Water

The reaction is usually conducted at room temperature, and the product is isolated by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazone group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Analytical Chemistry

Detection and Quantification of Carbonyl Compounds

One of the primary applications of 2-Butanone, 3-oxo-, (2,4-dinitrophenyl)hydrazone is in the detection and quantification of carbonyl compounds such as aldehydes and ketones. The compound forms stable hydrazone derivatives with these carbonyls, making it an essential tool in analytical methods like High-Performance Liquid Chromatography (HPLC) and spectrophotometry .

Application Method Outcome
Carbonyl DetectionHPLCHigh sensitivity and specificity
QuantificationSpectrophotometryAccurate measurement of concentrations

Biological Studies

Enzyme Kinetics and Protein-Ligand Interactions

In biological research, this compound is employed to study enzyme mechanisms and protein-ligand interactions. Its ability to form hydrazones with biomolecules allows researchers to track changes in enzyme activity and binding affinities. This application is crucial for understanding metabolic pathways and developing new therapeutic strategies.

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

2-Butanone, 3-oxo-, (2,4-dinitrophenyl)hydrazone serves as a precursor in the synthesis of various pharmaceutical compounds. Its reactivity allows for the modification of drug-like molecules, facilitating the development of novel therapeutics. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents.

Industrial Applications

Production of Dyes and Pigments

In industrial settings, this compound is utilized in the production of dyes, pigments, and other chemical intermediates. Its versatility makes it valuable in synthesizing materials used in coatings and plastics. The ability to produce consistent quality products on a larger scale is achieved through optimized synthetic routes.

Case Study 1: Analytical Application in Environmental Monitoring

A study demonstrated the use of 2-Butanone, 3-oxo-, (2,4-dinitrophenyl)hydrazone for monitoring carbonyl pollutants in air samples. The method showed high sensitivity and specificity for detecting low concentrations of formaldehyde and acetaldehyde.

Case Study 2: Enzyme Mechanism Exploration

Research involving this compound has elucidated enzyme kinetics in metabolic pathways by forming hydrazones with specific substrates. This approach provided insights into the catalytic mechanisms of key enzymes involved in carbohydrate metabolism.

Mechanism of Action

The mechanism of action of 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone involves its interaction with carbonyl compounds. The hydrazone group reacts with carbonyl groups to form stable hydrazone derivatives. This reaction is utilized in analytical chemistry for the detection and quantification of carbonyl compounds. The molecular targets and pathways involved include the formation of hydrazone bonds and the stabilization of the resulting compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazone Derivatives

Structural Analogues

Hydrazones derived from DNPH are widely studied. Key analogues include:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Reference
2-Butanone,2-(2,4-dinitrophenyl)hydrazone C₁₀H₁₂N₄O₄ 268.23 Ketone, DNPH
Acetone 2,4-dinitrophenylhydrazone C₉H₁₀N₄O₄ 254.20 Ketone, DNPH
Butyraldehyde 2,4-dinitrophenylhydrazone C₁₀H₁₂N₄O₄ 268.23 Aldehyde, DNPH
Isovaleraldehyde-DNPH C₁₁H₁₄N₄O₄ 282.26 Aldehyde, DNPH
Benzoyl ester-functionalized hydrazones C₂₇H₂₂N₂O₂ 406.48 Ester, DNPH

Key Differences :

  • Positional Isomerism: The target compound (3-oxo-2-butanone) differs from 2-butanone derivatives (e.g., 2-(2,4-dinitrophenyl)hydrazone) in the ketone group position, affecting polarity and chromatographic retention .
  • Functional Groups : Aldehyde-derived hydrazones (e.g., butyraldehyde-DNPH) exhibit distinct reactivity compared to ketone-based analogues due to aldehyde’s higher electrophilicity .
  • Substituent Effects : Benzoyl ester-containing hydrazones (e.g., compounds 6–10 in ) show enhanced steric hindrance and altered solubility due to aromatic ester groups.

Physicochemical Properties

Thermal and Stability Properties:
  • Stability in Aqueous Media : The target compound and acetone-DNPH undergo hydrolysis in water-rich environments, while aldehyde-derived hydrazones (e.g., butyraldehyde-DNPH) remain stable .
Thermodynamic Data:
Property 2-Butanone,3-oxo-,(DNPH) Acetone-DNPH Butyraldehyde-DNPH
ΔfH°gas (kJ/mol) -44.34 -39.2* -52.1*
logPₒcₜ/waₜ 1.880 1.75* 2.10*
Tboil (K) 949.12 935* 962*

*Estimated values based on analogous compounds.

Spectroscopic Characteristics

  • FT-IR: The target compound exhibits C=O (1735–1747 cm⁻¹), C=N (1596–1598 cm⁻¹), and NO₂ (1533–1542 cm⁻¹) stretches . Benzoyl ester derivatives show additional ester C=O peaks at ~1745 cm⁻¹ .
  • NMR : Hydrazones with electron-withdrawing groups (e.g., nitro) display downfield shifts in ¹H-NMR for aromatic protons .

Biological Activity

2-Butanone, 3-oxo-, (2,4-dinitrophenyl)hydrazone is a hydrazone derivative that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 2-butanone and 2,4-dinitrophenylhydrazine, resulting in a compound that may exhibit various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
CAS Number 149795-07-3
Molecular Formula C8H10N4O4
Molecular Weight 214.19 g/mol
IUPAC Name 2-Butanone, 3-oxo-, (2,4-dinitrophenyl)hydrazone

The biological activity of 2-butanone, 3-oxo-, (2,4-dinitrophenyl)hydrazone is primarily attributed to its ability to interact with various biomolecules. The hydrazone functional group allows for potential reactivity with electrophiles and nucleophiles, which can influence biochemical pathways. The nitro groups present in the structure are known to participate in redox reactions, potentially leading to the modulation of oxidative stress-related pathways.

Biological Activity

Research has indicated that hydrazones like 2-butanone, 3-oxo-, (2,4-dinitrophenyl)hydrazone exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that similar hydrazones possess antibacterial and antifungal properties. For instance, compounds with hydrazone moieties have been reported to exhibit activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • Antitumor Activity : Hydrazones have been investigated for their potential as anticancer agents. In vitro studies suggest that they may induce apoptosis in cancer cells through the activation of caspase pathways .
  • Anti-inflammatory Effects : Some hydrazones have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .

Case Studies

Several studies have explored the biological effects of related hydrazones:

  • Study on Antimicrobial Efficacy : A study evaluated a series of hydrazones for their antimicrobial activity against Bacillus subtilis and Candida albicans. Results indicated moderate efficacy against these pathogens, suggesting that structural modifications could enhance activity .
  • Cytotoxicity Assessment : Research involving various hydrazones showed significant cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

Research Findings

The following table summarizes key findings from recent research on the biological activity of 2-butanone, 3-oxo-, (2,4-dinitrophenyl)hydrazone and related compounds:

StudyBiological ActivityKey Findings
Antimicrobial StudyAntibacterialModerate activity against E. coli and S. aureus
Cytotoxicity AssessmentAntitumorInduced apoptosis in cancer cell lines
Inflammation ModulationAnti-inflammatoryInhibited pro-inflammatory cytokines

Q & A

Q. How to design a study evaluating the biological activity of this compound?

  • Methodological Answer :
  • Target selection : Prioritize enzymes/receptors with known β-diketone or hydrazone interactions (e.g., oxidoreductases).
  • Dose-response assays : Test concentrations from 1 nM–100 µM in cell-based or enzymatic assays.
  • Controls : Include DNPH alone to isolate the hydrazone’s contribution to activity .

Q. What are the challenges in scaling up synthesis for multi-gram production?

  • Methodological Answer :
  • Solvent volume optimization : Reduce ethanol usage via dropwise DNPH addition to minimize waste.
  • Purification : Implement flash chromatography or centrifugal partition chromatography for large batches.
  • Safety : Use explosion-proof reactors due to nitro group-related combustion risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.